molecular formula C28H18O6 B1220522 1,8,1',8'-Tetrahydroxybisanthrone CAS No. 31991-54-5

1,8,1',8'-Tetrahydroxybisanthrone

Cat. No. B1220522
CAS RN: 31991-54-5
M. Wt: 450.4 g/mol
InChI Key: VEBBCQINQQBIOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8,1',8'-Tetrahydroxybisanthrone involves several key steps, starting from simpler anthraquinone derivatives. A notable method for its synthesis involves the use of 1,8-dihydroxyanthrone as a precursor. This precursor undergoes various chemical reactions, including tautomerization and dimerization, to form the desired tetrahydroxybisanthrone. The synthesis can yield isomeric forms of the compound, depending on the specific reaction conditions and the orientation of the anthrone rings during the dimerization process (Geiger, 1974).

Molecular Structure Analysis

The molecular structure of 1,8,1',8'-Tetrahydroxybisanthrone features a complex arrangement of anthrone rings, hydroxyl groups, and other functional groups. The compound exhibits isomerism, with pseudoaxial-pseudoaxial and pseudoequatorial-pseudoequatorial linkage of the anthrone rings being significant. These structural variations influence the compound's physical and chemical properties, including its optical characteristics and reactivity (Geiger, 1974).

Chemical Reactions and Properties

1,8,1',8'-Tetrahydroxybisanthrone participates in a variety of chemical reactions due to its reactive hydroxyl groups and the anthraquinone core. These reactions include etherification, esterification, and redox processes, which can further modify its structure and enhance its applicability in different domains. Its chemical properties are significantly influenced by its molecular structure, particularly the arrangement and orientation of the anthrone units and hydroxyl groups (Paruch et al., 2000).

Scientific Research Applications

  • Binding Properties and Stability in Model Systems and Human Skin

    • 1,8,1',8'-Tetrahydroxybisanthrone, along with its related compounds, has been studied for its physicochemical properties and stability. Research has shown that these compounds can bind to human serum albumin but not to DNA. Such binding properties are important in understanding the behavior of these compounds in biological systems. It has been found that when bound to albumin, these compounds can undergo oxidation, leading to stable products (Sa E Melo et al., 1983).
  • Metabolism of Antipsoriatic Anthrone Derivatives

    • The metabolism of 1,8,1',8'-Tetrahydroxybisanthrone and related antipsoriatic anthrone derivatives has been investigated. These studies help in understanding how such compounds are processed in the body and their potential effectiveness in treating conditions like psoriasis. The metabolization process often involves hydrolytic reactions followed by oxidation (Wiegrebe et al., 1979).
  • Synthesis and Antibacterial Activity

    • Research has also focused on the synthesis of related compounds, such as 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone, and their derivatives. These synthesized compounds have been evaluated for their antibacterial activity against various pathogenic bacteria, highlighting their potential in the development of new antibacterial agents (Nurbayti et al., 2022).
  • Antiproliferative and Multidrug Reversal Effects

    • Studies on dimeric naphthoquinones, which include compounds structurally related to 1,8,1',8'-Tetrahydroxybisanthrone, have revealed their potential in reversing multidrug resistance and exhibiting antiproliferative effects on certain cell lines. Such findings are crucial in the context of cancer research and the development of novel cancer therapies (Rauf et al., 2015).
  • Enantioselective Catalysis in Organic Chemistry

    • 1,8,1',8'-Tetrahydroxybisanthrone and similar compounds have been used as catalysts in organic synthesis. For example, they have been used in enantioselective Brønsted base catalyzed cycloadditions, demonstrating their versatility in synthetic organic chemistry (Hau et al., 2010).
  • Antioxidant Properties

    • Research on hydroanthraquinone derivatives from marine algal-derived endophytic fungi has highlighted the antioxidant properties of these compounds. Understanding their antioxidant capacity can be instrumental in exploring their potential in treating oxidative stress-related disorders (Li et al., 2017).
  • Detection and Characterization in Biological Systems

    • Detecting and characterizing radicals formed by compounds like 1,8,1',8'-Tetrahydroxybisanthrone in biological systems is important for understanding their mechanistic role in therapeutic applications. Studies using techniques like EPR spin trapping have been pivotal in identifying these radical species and elucidating their behavior (Hayden & Chignell, 1993).

properties

IUPAC Name

10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBBCQINQQBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185820
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8,1',8'-Tetrahydroxybisanthrone

CAS RN

31991-54-5
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8,1',8'-Tetrahydroxybisanthrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIANTHRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Müller, E Eibler, KK Mayer, W Wiegrebe… - Archiv der …, 1986 - Wiley Online Library
Chemically or photochemically generated 1 O 2 ( 1 Δg O 2 ) transforms the anion of dithranol (1) into chrysazine (2), probably via an endo‐peroxide. Under basic conditions, 3 O 2 …
Number of citations: 36 onlinelibrary.wiley.com
ES Ellis - 2021 - scholarworks.montana.edu
Dioxygen is a potent oxidant, inexpensive, and environmentally-friendly compared with most industrial oxidants, but intrinsic energy barriers to reaction limit its utility. Biological catalysts …
Number of citations: 0 scholarworks.montana.edu
W Wiegrebe, E Plumier, KK Mayer… - Archives of …, 1985 - epub.uni-regensburg.de
Dithranol is well known to dermatologists: during antipsoriatic therapy with dithranol, a brownish staining frequently occurs in the lesions as well as the surrounding non-involved skin, …
Number of citations: 12 epub.uni-regensburg.de

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